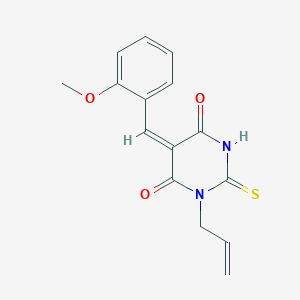![molecular formula C18H28N2O3 B4763842 N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide
描述
N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as DAPTA, is a small molecule that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of natural peptides. In
科学研究应用
DAPTA has been studied extensively for its potential therapeutic applications, particularly in the treatment of HIV/AIDS. DAPTA is a potent inhibitor of the HIV-1 virus, and it has been shown to block viral entry into host cells by binding to the viral envelope protein gp120. In addition to its anti-HIV activity, DAPTA has also been studied for its potential as an anti-cancer agent, as well as its ability to modulate immune responses.
作用机制
The mechanism of action of DAPTA is primarily based on its ability to bind to the viral envelope protein gp120. This binding prevents the virus from entering host cells, effectively blocking the infection process. DAPTA has also been shown to modulate immune responses by binding to chemokine receptors on immune cells, which can result in the inhibition of inflammation and the promotion of immune cell migration.
Biochemical and Physiological Effects:
DAPTA has been shown to have a number of biochemical and physiological effects, including the inhibition of viral entry into host cells, the modulation of immune responses, and the promotion of immune cell migration. In addition, DAPTA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
实验室实验的优点和局限性
One of the primary advantages of DAPTA is its potent anti-HIV activity, which makes it a promising candidate for the development of new HIV/AIDS therapies. In addition, DAPTA is relatively easy to synthesize and purify, which makes it an attractive target for research. However, one of the limitations of DAPTA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on DAPTA. One area of interest is the development of new HIV/AIDS therapies based on DAPTA and other peptidomimetics. Another area of interest is the exploration of DAPTA's potential as an anti-cancer agent, particularly in the treatment of solid tumors. Finally, there is potential for the development of new peptidomimetics based on DAPTA, which could have a variety of therapeutic applications beyond HIV/AIDS and cancer.
属性
IUPAC Name |
(E)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-20(6-2)13-7-12-19-18(21)11-9-15-8-10-16(22-3)17(14-15)23-4/h8-11,14H,5-7,12-13H2,1-4H3,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHQBOCXCSDAKD-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4763767.png)
![N,N-diethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4763775.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4763784.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4763799.png)

![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4763823.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4763824.png)
![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4763826.png)
![4-chloro-N,N-diethyl-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4763839.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4763840.png)
![1-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4763843.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4763851.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4763863.png)